
ONX-0914 TFA In Vivo Administration:
Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B8176041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ONX-0914, also known as PR-957, is a potent and selective inhibitor of the

immunoproteasome, a key component of the ubiquitin-proteasome system predominantly

expressed in hematopoietic cells.[1][2][3] By specifically targeting the β5i (LMP7) and, to a

lesser extent, the β1i (LMP2) subunits of the immunoproteasome, ONX-0914 modulates

inflammatory responses, making it a valuable tool for in vivo research in autoimmune diseases,

cancer, and other inflammatory conditions.[1][2] This document provides a comprehensive

guide to the in vivo administration of ONX-0914 TFA, summarizing key experimental protocols,

dosage, and formulation data from various preclinical studies.

Mechanism of Action & Signaling Pathway
ONX-0914 selectively inhibits the chymotrypsin-like activity of the β5i (LMP7) subunit of the

immunoproteasome.[2][4] This inhibition disrupts the degradation of specific protein substrates,

which in turn interferes with several downstream signaling pathways crucial for immune cell

function. Key consequences of ONX-0914 activity include the reduced production of pro-

inflammatory cytokines such as IL-23, TNF-α, IL-6, IFN-γ, and IL-2.[2][4] This ultimately leads

to a dampening of the inflammatory response, reduction of cellular infiltration, and decreased

autoantibody production in relevant disease models.[2]
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Caption: ONX-0914 inhibits the immunoproteasome, leading to reduced pro-inflammatory

cytokine production.

Quantitative Data Summary
The following tables summarize the dosages, formulations, and administration routes of ONX-

0914 used in various in vivo studies.

Table 1: ONX-0914 TFA In Vivo Dosage and Administration by Disease Model
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Disease
Model

Animal
Model

Dose
Route of
Administrat
ion

Frequency Reference

Atheroscleros

is
LDLr-/- Mice 10 mg/kg

Intraperitonea

l (i.p.)

3 times

weekly
[5]

Malaria BALB/c Mice 5-50 mg/kg Oral (p.o.)
Once daily for

4 days
[1]

20 mg/kg
Intraperitonea

l (i.p.)

Once daily for

4 days
[1]

10 mg/kg
Intravenous

(i.v.)

Once daily for

4 days
[1]

Duchenne

Muscular

Dystrophy

mdx Mice 10 mg/kg
Subcutaneou

s (s.c.)

Every other

day for 3

doses

[6]

Acute

Lymphoblasti

c Leukemia

NSG Mice 15 mg/kg
Intravenous

(i.v.)

3 times

weekly for 4

weeks

[7]

Psoriasis
IL-17A-GFP

Mice
10 mg/kg

Subcutaneou

s (s.c.)
Daily [8]

Multiple

Myeloma
NSG Mice

up to 15

mg/kg

Subcutaneou

s (s.c.)

2 times

weekly
[9]

Rheumatoid

Arthritis &

Lupus

Mouse

Models

2, 6, or 10

mg/kg

Intravenous

(i.v.)
Not specified [2]

Diabetic

Cardiomyopa

thy

Diabetic Mice Not specified Not specified For 8 weeks [10]

Table 2: Formulation and Vehicle Compositions for In Vivo Administration
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Vehicle
Composition

Route of
Administration

Notes Reference

4% DMSO in PBS Intraperitoneal (i.p.)

ONX-0914 is first

solubilized in DMSO

and then diluted in

warm PBS (37°C) to

prevent precipitation.

[5]

10% DMSO, 3%

ethanol, 7% Tween-

80, and 80% double-

distilled water

Oral (p.o.),

Intraperitoneal (i.p.),

Intravenous (i.v.)

Vehicle was vortexed

well before injection.
[1]

10% (w/v)

sulfobutylether-β-

cyclodextrin and 10

mM sodium citrate

(pH 6)

Subcutaneous (s.c.) An aqueous solution. [6][8]

10 mM calcium citrate

(pH 6), with 10%

Captisol

Subcutaneous (s.c.) - [9]

10% DMSO, 10%

Tween-80, and 80%

double-distilled water

Intravenous (i.v.), Oral

(p.o.)

Used for

pharmacokinetic

studies.

[1]

Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study involving ONX-0914

administration.
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Caption: A generalized workflow for in vivo studies with ONX-0914.
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Detailed Methodologies
1. Formulation of ONX-0914 in DMSO and PBS (for Intraperitoneal Injection)

Objective: To prepare a solution of ONX-0914 for intraperitoneal administration in a mouse

model of atherosclerosis.[5]

Materials:

ONX-0914 TFA

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS)

Procedure:

Solubilize ONX-0914 in DMSO to create a stock solution.

Just prior to injection, dilute the ONX-0914/DMSO stock solution in pre-warmed PBS

(37°C) to the final desired concentration. The final concentration of DMSO should be low

(e.g., 4%) to minimize toxicity.[5]

The vehicle control should consist of the same final concentration of DMSO in PBS.[5]

Administer the solution intraperitoneally at the calculated dose (e.g., 10 mg/kg).[5]

2. Formulation of ONX-0914 in a Cyclodextrin-Based Vehicle (for Subcutaneous Injection)

Objective: To prepare an aqueous solution of ONX-0914 for subcutaneous administration in

mouse models of muscular dystrophy and psoriasis.[6][8]

Materials:

ONX-0914 TFA

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Sodium citrate
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Water for injection

Procedure:

Prepare a 10 mM sodium citrate solution and adjust the pH to 6.[6][8]

Dissolve 10% (w/v) SBE-β-CD in the sodium citrate buffer.[6][8]

Add ONX-0914 to the cyclodextrin solution and mix until fully dissolved to achieve the

desired final concentration.

The vehicle control is the 10 mM sodium citrate solution with 10% SBE-β-CD.[6][8]

Administer the solution subcutaneously at the calculated dose (e.g., 10 mg/kg).[6][8]

3. Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic properties of ONX-0914 following intravenous

and oral administration.[1]

Animal Model: BALB/c mice.[1]

Procedure:

Fast mice overnight with free access to water before drug administration.[1]

Prepare the ONX-0914 formulation (e.g., 10% DMSO, 10% Tween-80, and 80% double-

distilled water).[1]

Administer a single dose of ONX-0914 either intravenously (via the tail vein) or orally.[1]

Collect whole blood samples at various time points post-administration (e.g., 0.08, 0.25,

0.5, 1, 2, 4, 6, and 8 hours).[1]

Process the blood samples (e.g., plasma separation) and analyze the concentration of

ONX-0914 using a validated analytical method (e.g., LC-MS/MS).

Important Considerations
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TFA Salt: While the cited literature primarily refers to ONX-0914, the TFA salt form may

influence the compound's solubility and the pH of the final formulation. It is crucial to ensure

the final pH of the dosing solution is physiologically compatible.

Solubility: ONX-0914 has limited aqueous solubility. The choice of vehicle is critical for

achieving the desired concentration and ensuring bioavailability. Formulations containing

DMSO or cyclodextrins have been successfully used.[5][6][8]

Toxicity: While ONX-0914 is more selective for the immunoproteasome than broader

proteasome inhibitors, off-target effects on the constitutive proteasome can occur at higher

concentrations, potentially leading to toxicity.[3] The maximum tolerated dose (MTD) in mice

has been reported to be 30 mg/kg.[2][4] Careful dose-range-finding studies are

recommended for new models or long-term studies.

Animal Welfare: All animal experiments should be conducted in accordance with institutional

and national guidelines for animal care and use.[5][9]

Conclusion
This guide provides a comprehensive overview of the in vivo administration of ONX-0914 TFA,

drawing from a range of preclinical studies. By carefully considering the appropriate dosage,

administration route, and formulation, researchers can effectively utilize this selective

immunoproteasome inhibitor to investigate its therapeutic potential in various disease models.

The provided protocols and data tables serve as a valuable starting point for designing and

executing in vivo experiments with ONX-0914 TFA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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